17-Acetyl-10,13-dimethyl-tetradecahydro-cyclopenta(A)phenanthrene-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Acetyl-10,13-dimethyl-tetradecahydro-cyclopenta(A)phenanthrene-3,11-dione is a complex organic compound with the molecular formula C21H30O3 and a molecular weight of 330.471 g/mol . This compound is part of a class of chemicals known for their intricate ring structures and significant biological activities.
Preparation Methods
The synthesis of 17-Acetyl-10,13-dimethyl-tetradecahydro-cyclopenta(A)phenanthrene-3,11-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the use of 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification with ethanol and triethyl orthoformate. Subsequent halogenation at the 6-position using carbon tetrabromide and reduction of the 3-position ketone, followed by acetylation at the 17-position, yields the desired compound .
Chemical Reactions Analysis
17-Acetyl-10,13-dimethyl-tetradecahydro-cyclopenta(A)phenanthrene-3,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically target the ketone groups, converting them to alcohols.
Scientific Research Applications
17-Acetyl-10,13-dimethyl-tetradecahydro-cyclopenta(A)phenanthrene-3,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: This compound is studied for its role in various biological pathways and its potential effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting hormonal pathways.
Mechanism of Action
The mechanism of action of 17-Acetyl-10,13-dimethyl-tetradecahydro-cyclopenta(A)phenanthrene-3,11-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various physiological processes. The pathways involved often include steroid hormone signaling, which can affect gene expression and cellular function .
Comparison with Similar Compounds
17-Acetyl-10,13-dimethyl-tetradecahydro-cyclopenta(A)phenanthrene-3,11-dione is unique due to its specific ring structure and functional groups. Similar compounds include:
Progesterone: Another steroid hormone with a similar core structure but different functional groups.
Testosterone: A steroid hormone with a similar ring structure but different biological activity.
Corticosterone: A steroid hormone involved in stress response, with a similar core structure.
These comparisons highlight the unique functional groups and biological activities of this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWWYGWQKBKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.